![molecular formula C12H7ClN2OS B1436539 7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 827614-29-9](/img/structure/B1436539.png)

7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Overview

Description

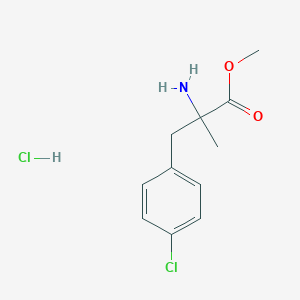

7-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a thieno[3,2-d]pyrimidine core structure, which is fused with a 4-chlorophenyl group. The unique structural features of this compound make it a promising candidate for various biological and pharmacological applications.

Mechanism of Action

Target of Action

Thieno[3,2-d]pyrimidin-4-ones have been studied for their antimycobacterial activity against mycobacterium tuberculosis .

Mode of Action

It is known that thieno[3,2-d]pyrimidin-4-ones have significant antimycobacterial activity . The compound interacts with its targets in the Mycobacterium tuberculosis, leading to inhibition of the bacteria’s growth .

Biochemical Pathways

It is known that thieno[3,2-d]pyrimidin-4-ones have significant antimycobacterial activity , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of Mycobacterium tuberculosis.

Result of Action

It is known that thieno[3,2-d]pyrimidin-4-ones have significant antimycobacterial activity , suggesting that they may inhibit the growth of Mycobacterium tuberculosis at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in the metabolic pathways of Mycobacterium tuberculosis. It has been shown to inhibit cytochrome bd oxidase, an enzyme critical for the survival of Mycobacterium tuberculosis under hypoxic conditions . This inhibition disrupts the bacterial respiratory chain, leading to a decrease in ATP production and ultimately causing cell death. Additionally, this compound interacts with other biomolecules, such as proteins involved in cell wall synthesis, further contributing to its antimicrobial activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In Mycobacterium tuberculosis, it significantly impacts cell function by inhibiting key enzymes in the respiratory chain, leading to reduced ATP production and cell death . In mammalian cells, studies have shown that this compound does not exhibit cytotoxicity at therapeutic concentrations, making it a promising candidate for further development . The compound also influences cell signaling pathways and gene expression, particularly those related to stress responses and metabolic regulation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with cytochrome bd oxidase and other enzymes in the respiratory chain of Mycobacterium tuberculosis . By inhibiting these enzymes, the compound disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels. This oxidative stress contributes to the bactericidal effects of the compound. Additionally, this compound may also modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods due to degradation . In in vitro studies, the bactericidal effects of the compound are most pronounced within the first 24 hours of exposure, with a gradual decline in efficacy over time. Long-term studies in vivo have shown that the compound can maintain its antimicrobial activity for extended periods, although the exact duration of its effects may vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound exhibits significant antimicrobial activity without causing adverse effects At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed These threshold effects highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing potential toxicity

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the respiratory chain of Mycobacterium tuberculosis . The compound interacts with enzymes such as cytochrome bd oxidase, disrupting the electron transport chain and leading to a decrease in ATP production. Additionally, the compound may affect other metabolic pathways by modulating the activity of key enzymes and cofactors. These interactions can alter metabolic flux and metabolite levels, contributing to the overall antimicrobial effects of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its efficacy. The compound is transported across cell membranes via passive diffusion and may also interact with specific transporters and binding proteins . Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm and mitochondria, where it exerts its effects on the respiratory chain. The distribution of the compound within tissues is influenced by factors such as tissue perfusion and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound primarily localizes to the cytoplasm and mitochondria, where it interacts with enzymes in the respiratory chain . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments. The subcellular distribution of the compound can influence its efficacy and specificity, as well as its potential off-target effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method includes heating thiophene-2-carboxamides in formic acid, which facilitates the formation of the thieno[3,2-d]pyrimidin-4-one core . Another approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 7-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Substitution Reactions: The presence of the 4-chlorophenyl group allows for nucleophilic aromatic substitution reactions.

Cyclization Reactions: The thieno[3,2-d]pyrimidine core can be formed through cyclization reactions involving thiophene derivatives.

Common Reagents and Conditions:

Formic Acid: Used for cyclization of thiophene-2-carboxamides.

Pyrrolidine in Toluene: Facilitates the cyclization of β-keto amides to form thienopyrimidine-2,4-diones.

Major Products: The primary product of these reactions is the thieno[3,2-d]pyrimidin-4-one core structure, which can be further functionalized depending on the desired application.

Scientific Research Applications

7-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one has been explored for various scientific research applications:

Antitubercular Agents: Some derivatives of thieno[3,2-d]pyrimidin-4(3H)-one have shown significant antimycobacterial activity against Mycobacterium tuberculosis.

Antitumor Agents: Certain thieno[3,2-d]pyrimidine derivatives have been evaluated for their antiproliferative activity against cancer cell lines.

EZH2 Inhibitors: Substituted thieno[3,2-d]pyrimidine derivatives have been studied as potential inhibitors of the enzyme EZH2, which is implicated in various cancers.

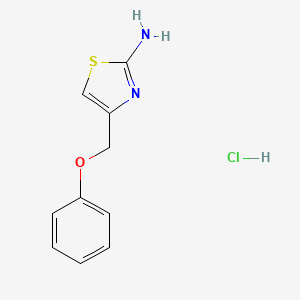

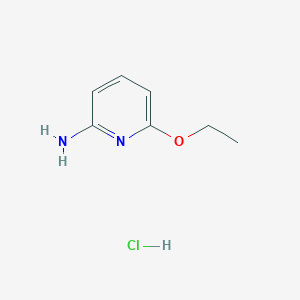

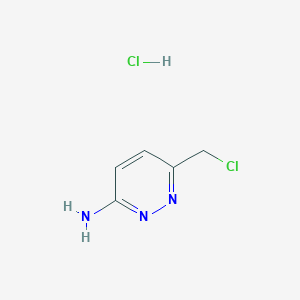

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure and have been studied for their antitubercular properties.

Pyrrolo[2,3-d]pyrimidin-4-amines:

Uniqueness: 7-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to the presence of the 4-chlorophenyl group, which can enhance its biological activity and specificity compared to other thieno[3,2-d]pyrimidine derivatives.

Properties

IUPAC Name |

7-(4-chlorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2OS/c13-8-3-1-7(2-4-8)9-5-17-11-10(9)14-6-15-12(11)16/h1-6H,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSARROGIXGIAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC3=C2N=CNC3=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Oxatricyclo[4.2.1.0,3,7]nonan-2-amine hydrochloride](/img/structure/B1436460.png)

![5,5-Dimethyl-2-{1-[(2-piperazin-1-ylethyl)amino]ethylidene}cyclohexane-1,3-dione](/img/structure/B1436461.png)

![{1-[(4-Methoxyphenyl)methyl]azetidin-2-yl}methanamine](/img/structure/B1436462.png)

![3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid](/img/structure/B1436468.png)

![(4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/structure/B1436473.png)